(2E)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide
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Overview
Description
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of cyanoenamides This compound is characterized by the presence of a cyano group (-CN) and an enamide group (-C=C-NH2) in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 2-hydroxy-5-methoxybenzaldehyde as the primary starting materials.
Condensation Reaction: The 4-chloroaniline reacts with 2-hydroxy-5-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form an intermediate Schiff base.
Addition of Cyano Group: The intermediate Schiff base is then treated with a cyanoacetic acid derivative, such as ethyl cyanoacetate, under basic conditions to introduce the cyano group.
Cyclization: The resulting product undergoes cyclization to form the final compound, N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Batch Reactors: For controlled reaction conditions and scalability.
Continuous Flow Reactors: For efficient and continuous production.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated cyano or enamide groups.
Substitution: Substituted derivatives with new functional groups replacing the cyano group.
Scientific Research Applications
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It is used in research to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound is investigated for its potential use as a precursor in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)-2-cyano-3-phenylprop-2-enamide: Similar structure but lacks the hydroxy and methoxy groups.
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide: Similar structure but lacks the methoxy group.
Uniqueness
N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, binding affinity, and overall pharmacokinetic properties.
Properties
Molecular Formula |
C17H13ClN2O3 |
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Molecular Weight |
328.7 g/mol |
IUPAC Name |
(E)-N-(4-chlorophenyl)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H13ClN2O3/c1-23-15-6-7-16(21)11(9-15)8-12(10-19)17(22)20-14-4-2-13(18)3-5-14/h2-9,21H,1H3,(H,20,22)/b12-8+ |
InChI Key |
IJUDYWZMZKWDJO-XYOKQWHBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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